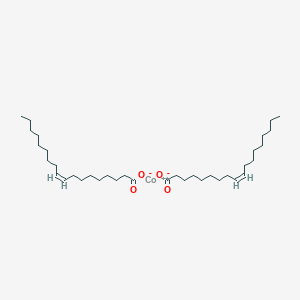
Cobalt dioleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cobalt dioleate typically involves the reaction of cobalt salts with 9-Octadecenoic acid (9Z)-. The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired cobalt complex .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in reactors where cobalt salts are mixed with 9-Octadecenoic acid (9Z)- under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
Cobalt dioleate can undergo various chemical reactions, including:
Oxidation: The cobalt center can be oxidized, leading to changes in the oxidation state of the metal.
Reduction: The cobalt center can also be reduced, which may affect the overall stability and reactivity of the compound.
Substitution: Ligands around the cobalt center can be substituted with other ligands, altering the properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligand exchange reactions can be facilitated by using various ligands like phosphines or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of cobalt(III) complexes, while reduction may yield cobalt(I) complexes .
Applications De Recherche Scientifique
Cobalt dioleate has several scientific research applications:
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its pharmacokinetic properties and potential therapeutic applications.
Industry: Utilized in the production of specialized materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of Cobalt dioleate involves its interaction with molecular targets through coordination chemistry. The cobalt center can interact with various ligands, leading to changes in the electronic and structural properties of the compound. These interactions can affect biological pathways and processes, making it a compound of interest in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-Octadecenoic acid (9Z)-, zinc salt
- 9-Octadecenoic acid (9Z)-, copper salt
- 9-Octadecenoic acid (9Z)-, nickel salt
Comparison
Compared to its zinc, copper, and nickel counterparts, Cobalt dioleate exhibits unique properties due to the specific electronic configuration and coordination chemistry of cobalt. This uniqueness makes it particularly useful in certain applications, such as catalysis and separation techniques .
Propriétés
Numéro CAS |
19192-71-3 |
|---|---|
Formule moléculaire |
C36H66CoO4 |
Poids moléculaire |
621.8 g/mol |
Nom IUPAC |
cobalt(2+);(Z)-octadec-9-enoate |
InChI |
InChI=1S/2C18H34O2.Co/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*10-9-; |
Clé InChI |
LHEFLUZWISWYSQ-CVBJKYQLSA-L |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Co+2] |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Co+2] |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Co+2] |
Key on ui other cas no. |
14666-94-5 19192-71-3 |
Pictogrammes |
Irritant; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















